molecular formula C15H15NO4S3 B070949 Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate CAS No. 175276-42-3

Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate

Cat. No. B070949
CAS RN: 175276-42-3
M. Wt: 369.5 g/mol
InChI Key: WGTIBYAJTUDIIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate and its derivatives often involves the alkylation of corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature. This process results in a mixture of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its 1-ethyl-substituted analog. The crystallization from ethanol can lead to different polymorphic forms of the compound, which have been confirmed by X-ray diffraction analysis (Ukrainets et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds reveals a significant variation in the polymorphic forms, which can be attributed to the different crystallization methods used. X-ray diffraction analysis provides insights into the molecular and crystal structures, showing variations in the phase purity and molecular interactions between the molecules, which have implications for their biological properties (Ukrainets et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including alkylation, which leads to the formation of different derivatives depending on the conditions and reagents used. The reaction outcomes can vary significantly with the use of different alkali metal carbonates as a base, affecting the ratio of C- and O-alkylation products (Ukrainets et al., 2015).

Physical Properties Analysis

The physical properties of ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate derivatives, such as solubility and crystalline structure, are closely related to their molecular structure. The polymorphic forms resulting from different crystallization methods show distinct physical properties, which can be analyzed through crystallographic studies and quantum chemical calculations (Ukrainets et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure : Research on ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate and its derivatives focuses on the synthesis and crystal structure analysis to understand their biological activity potential. A study by Ukrainets et al. (2018) detailed the synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, investigating the reaction conditions and separating compounds with varied biological effects. This work emphasizes the importance of structural variations on the analgesic and anti-inflammatory properties of these compounds, suggesting a link between their molecular configuration and biological activity (Ukrainets et al., 2018).

Molecular Structure and Reactivity : Another significant aspect of research involves understanding the molecular structure and reactivity of these compounds. Ukrainets et al. (2017) explored the transesterification process in the synthesis of ethyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, providing insights into the structural dynamics affecting the compound's reactivity and potential applications in developing pharmacologically active molecules (Ukrainets et al., 2017).

Biological Applications and Antimicrobial Activity

Antimicrobial Activity : The derivatives of ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate have been investigated for their antimicrobial properties. For instance, Lega et al. (2017) synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides and evaluated their antibacterial and antifungal activities, demonstrating the potential of these compounds in addressing microbial resistance issues (Lega et al., 2017).

Pharmacological Properties

Analgesic and Anti-inflammatory Properties : Research also delves into the pharmacological properties of these compounds, particularly their analgesic and anti-inflammatory effects. A comprehensive study on various derivatives highlighted their potential as powerful analgesic and anti-inflammatory agents, surpassing established medications like Piroxicam and Meloxicam in certain dosages. This underscores the therapeutic potential of ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate derivatives in pain and inflammation management (Ukrainets et al., 2018).

properties

IUPAC Name

ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S3/c1-4-20-14(17)12-11-9-7-5-6-8-10(9)16(2)23(18,19)13(11)15(21-3)22-12/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTIBYAJTUDIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3N(S(=O)(=O)C2=C(S1)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381105
Record name Ethyl 5-methyl-3-(methylsulfanyl)-4,4-dioxo-4,5-dihydro-4lambda~6~-thieno[3,4-c][2,1]benzothiazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate

CAS RN

175276-42-3
Record name 5H-Thieno[3,4-c][2,1]benzothiazine-1-carboxylic acid, 5-methyl-3-(methylthio)-, ethyl ester, 4,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-3-(methylsulfanyl)-4,4-dioxo-4,5-dihydro-4lambda~6~-thieno[3,4-c][2,1]benzothiazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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